molecular formula C17H15F3N4O2 B2449838 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone CAS No. 338414-19-0

3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone

Cat. No. B2449838
CAS RN: 338414-19-0
M. Wt: 364.328
InChI Key: JAFHVNXYUXQHEW-PSXXPOPQSA-N
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Description

“3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone” is a complex organic compound. It is composed of a methoxyphenyl group, a trifluoromethylphenyl group, and a hydrazone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The methoxyphenyl and trifluoromethylphenyl groups would contribute to the aromaticity of the compound, while the hydrazone group would likely form a polar region .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the hydrazone group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of aromatic rings and a hydrazone group would likely make the compound relatively stable. The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Its hydrazone moiety is known to interact with microbial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. The presence of the trifluoromethyl group enhances its ability to induce apoptosis in cancer cells. It has been tested against various cancer cell lines, showing potent cytotoxic effects, which could be harnessed for cancer therapy .

Antioxidant Potential

The compound’s structure allows it to act as a free radical scavenger, providing antioxidant benefits. This property is crucial in preventing oxidative stress-related diseases. Its ability to neutralize free radicals has been validated through various in vitro assays, suggesting its use in developing antioxidant therapies .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Its anti-inflammatory properties are attributed to its ability to modulate signaling pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Enzyme Inhibition

The compound has been found to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase. Tyrosinase inhibition is particularly relevant in the treatment of hyperpigmentation disorders, while acetylcholinesterase inhibition is crucial for managing neurodegenerative diseases like Alzheimer’s .

Photophysical Applications

Due to its unique structural properties, this compound exhibits interesting photophysical behaviors. It has been studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it valuable in the field of photonics .

Catalytic Activity

The compound has been explored for its catalytic properties in various organic reactions. Its ability to facilitate reactions such as hydrazone formation and other condensation reactions makes it a useful catalyst in synthetic organic chemistry .

Material Science

In material science, this compound has been investigated for its potential use in developing new materials with specific properties. Its structural features allow it to form complexes with metals, which can be used to create materials with unique electronic and magnetic properties.

These applications highlight the versatility and potential of (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Source on antimicrobial activity. Source on anticancer properties. Source on antioxidant potential. Source on anti-inflammatory effects. Source on enzyme inhibition. Source on photophysical applications. Source on catalytic activity. : Source on material science applications.

Future Directions

Future research could focus on elucidating the synthesis methods, mechanism of action, and potential applications of this compound. Given the presence of a hydrazone group, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c1-26-14-8-2-11(3-9-14)16(25)15(10-22-21)24-23-13-6-4-12(5-7-13)17(18,19)20/h2-10,23H,21H2,1H3/b22-10+,24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHVNXYUXQHEW-PSXXPOPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one

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